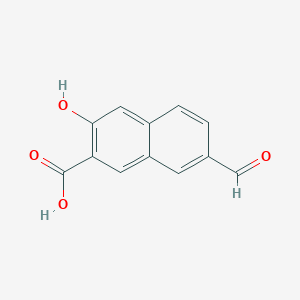
7-Formyl-3-hydroxy-2-naphthalenecarboxylic acid
Descripción general
Descripción
7-Formyl-3-hydroxynaphthalene-2-carboxylic acid is an organic compound with a naphthalene backbone. This compound is characterized by the presence of a formyl group at the 7th position, a hydroxyl group at the 3rd position, and a carboxylic acid group at the 2nd position on the naphthalene ring. It is a versatile intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Formyl-3-hydroxynaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formylation of 3-hydroxynaphthalene-2-carboxylic acid. This can be achieved using Vilsmeier-Haack reaction, where the hydroxynaphthalene carboxylic acid is treated with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Formyl-3-hydroxynaphthalene-2-carboxylic acid undergoes various types of chemical reactions including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Acid chlorides or alkyl halides in the presence of a base can be used for esterification or etherification reactions.
Major Products
Oxidation: 7-Carboxy-3-hydroxynaphthalene-2-carboxylic acid.
Reduction: 7-Hydroxymethyl-3-hydroxynaphthalene-2-carboxylic acid.
Substitution: Various esters or ethers depending on the substituents used.
Aplicaciones Científicas De Investigación
7-Formyl-3-hydroxynaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Formyl-3-hydroxynaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxynaphthalene-2-carboxylic acid: Lacks the formyl group at the 7th position.
7-Hydroxy-3-formylnaphthalene-2-carboxylic acid: Has a hydroxyl group instead of a formyl group at the 7th position.
Uniqueness
7-Formyl-3-hydroxynaphthalene-2-carboxylic acid is unique due to the presence of both formyl and hydroxyl groups on the naphthalene ring, which allows for diverse chemical reactivity and applications. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H8O4 |
|---|---|
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
7-formyl-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H8O4/c13-6-7-1-2-8-5-11(14)10(12(15)16)4-9(8)3-7/h1-6,14H,(H,15,16) |
Clave InChI |
RTIUWXJUJKDMPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(C=C2C=C1C=O)C(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















